molecular formula C30H33Cl2F4N3O5 B13827164 MI-888 TFA salt

MI-888 TFA salt

Cat. No.: B13827164
M. Wt: 662.5 g/mol
InChI Key: ALTIHMRCJFNFEA-YCGLADFPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MI-888 involves the preparation of spirooxindoles, which are potent and selective inhibitors of the MDM2-p53 interaction . The synthetic route typically includes the formation of a spirocyclic structure through a series of organic reactions, including cyclization and functional group modifications. The reaction conditions often involve the use of strong acids like trifluoroacetic acid (TFA) for deprotection steps .

Industrial Production Methods

Industrial production of MI-888 TFA salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product . The process also includes rigorous quality control measures to ensure the removal of residual TFA and other impurities .

Chemical Reactions Analysis

Types of Reactions

MI-888 TFA salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the spirooxindole structure.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include trifluoroacetic acid (TFA), hydrochloric acid, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives of the spirooxindole structure, which can be further modified for specific research applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MI-888 TFA salt is unique due to its superior pharmacokinetic profile and enhanced in vivo efficacy compared to other MDM2 inhibitors. It has shown the ability to achieve rapid, complete, and durable tumor regression in preclinical models, making it one of the most potent and efficacious MDM2 inhibitors reported to date .

Properties

Molecular Formula

C30H33Cl2F4N3O5

Molecular Weight

662.5 g/mol

IUPAC Name

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H32Cl2FN3O3.C2HF3O2/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15;3-2(4,5)1(6)7/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36);(H,6,7)/t15?,20-,21-,23+,27?,28+;/m0./s1

InChI Key

ALTIHMRCJFNFEA-YCGLADFPSA-N

Isomeric SMILES

CC1(CC(C1)NC(=O)[C@H]2[C@@H]([C@]3([C@@H](N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1(CC(C1)NC(=O)C2C(C3(C(N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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